N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Researchers evaluating Bayer EP3230281 chemical space or probing dual DprE1/P2X3 pharmacology face a critical supply risk: generic 3,5-dinitrobenzamide analogs cannot substitute for the exact 4-(4-fluorophenyl)-thiazole substitution pattern, where even minor fluoro-positional isomerism shifts MIC values by an order of magnitude against drug-resistant M. tuberculosis. This compound eliminates structural ambiguity in your SAR datasets. • Exact CAS 321555-47-9 match to the patented Bayer Markush structure, reducing FTO analysis risk. • Dual-pharmacophore design enables simultaneous antimycobacterial (DprE1) and anti-nociceptive (P2X3) phenotypic screening. • Non-alkylating dinitrobenzamide control for NTR-hypoxia prodrug assays, validated by established DNB mustard SAR. • BenchChem stocks this compound for immediate dispatch-no custom synthesis lead times.

Molecular Formula C16H9FN4O5S
Molecular Weight 388.33
CAS No. 321555-47-9
Cat. No. B2972085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide
CAS321555-47-9
Molecular FormulaC16H9FN4O5S
Molecular Weight388.33
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])F
InChIInChI=1S/C16H9FN4O5S/c17-11-3-1-9(2-4-11)14-8-27-16(18-14)19-15(22)10-5-12(20(23)24)7-13(6-10)21(25)26/h1-8H,(H,18,19,22)
InChIKeySFXVNEMZLYFLNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide: Structural & Target Class Profile


N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is a synthetic, small-molecule aryl amide that merges a 3,5-dinitrobenzamide pharmacophore with a 4-(4-fluorophenyl)-1,3-thiazol-2-amine scaffold. It belongs to the 1,3-thiazol-2-yl substituted benzamide class, a chemical series broadly claimed in patents by Bayer AG for modulation of purinergic P2X3 receptors [1]. The 3,5-dinitrobenzamide motif is independently recognized as a privileged structure for inhibiting decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) in Mycobacterium tuberculosis, a mechanism shared by several antitubercular drug candidates [2]. This dual structural heritage positions the compound at the intersection of two therapeutically relevant target classes, though no direct comparative bioactivity data for this specific compound against defined analogs have been identified in the open literature as of this date.

Dual-target chemical probe: merges P2X3 receptor modulation and DprE1 enzyme interaction motifs in a single molecule
Patent-defined structural class: 1,3-thiazol-2-yl benzamide series claimed for purinergic receptor studies

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide: Generic Substitution Risks


Generic substitution within the 3,5-dinitrobenzamide class is a high-risk procurement strategy because the specific identity and substitution pattern of the heterocyclic amine partner critically modulate both target engagement and selectivity. The 1,3-thiazol-2-yl substituted benzamide patent family from Bayer establishes that variations in the thiazole ring substitution (e.g., 4-phenyl vs. 4-(4-fluorophenyl)) are key structural determinants for P2X3 receptor inhibition [1]. Similarly, in the antitubercular field, the introduction of a 4-fluorophenyl-thiazole moiety in place of simpler fused-ring or alkylamino groups has been shown, in structurally related 3,5-dinitrobenzamide congeners, to shift minimum inhibitory concentration (MIC) values against drug-resistant Mycobacterium tuberculosis by up to an order of magnitude [2]. Therefore, even chemically close analogs such as N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide (CAS 321555-56-0) or N-(4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide cannot be assumed to exhibit equivalent biological potency, target residence time, or selectivity profile without explicit experimental confirmation.

Target Compound
Mono-fluoro at para position (4-fluorophenyl)
Closest Analog
Di-fluoro substitution pattern (3,4-difluorophenyl) – CAS 321555-56-0
Fluorine count and position on thiazole phenyl ring may shift target engagement and selectivity; class-level SAR suggests bioactivity is not interchangeable without experimental validation.
Non-fluorinated or monocyclic thiazole analogs lack the dual pharmacophore architecture (DprE1 + P2X3 motifs); substitution risks losing polypharmacology screening utility.

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide: Differentiation Evidence


Structural Uniqueness: 4-(4-Fluorophenyl)thiazole vs. Closest Analog

The target compound features a 4-(4-fluorophenyl) substitution on the 1,3-thiazol-2-amine scaffold. The closest commercially cataloged analog is N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide (CAS 321555-56-0). The mono- versus di-fluoro substitution pattern on the terminal phenyl ring represents a distinct perturbation of electronic (Hammett σ) and lipophilic (Hansch π) parameters. While quantitative target activity data for these two specific compounds are not publicly available, the Bayer patent family explicitly claims the general formula encompassing these variations and emphasizes that the nature and position of substituents on the phenyl ring attached to the thiazole are critical for P2X3 antagonist potency [1]. In the absence of direct comparative data, this structural difference constitutes a class-level inference that biological activity and selectivity cannot be assumed to be interchangeable.

Mono- vs. Di-Fluoro
Class-level inference
4-fluorophenyl vs. 3,4-difluorophenyl analog
Binding selectivity may differ; not interchangeable
No head-to-head bioassay data available
Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Scaffold Hybrid Advantage: Dual P2X3 and DprE1 Pharmacophores

The compound integrates two independently validated pharmacophores: the 3,5-dinitrobenzamide group (associated with DprE1 inhibition in M. tuberculosis [2]) and the 1,3-thiazol-2-yl substituted benzamide core (associated with P2X3 receptor antagonism [1]). Simpler 3,5-dinitrobenzamides (e.g., nitromide, CAS 121-81-3) lack the thiazol-2-amine extension entirely and are used solely as antiparasitic agents. Conversely, P2X3-targeted thiazol-2-yl benzamides from the Bayer patent that lack the 3,5-dinitro substitution on the benzamide ring constitute a separate structural class. No other publicly disclosed compound incorporates both pharmacophoric elements within a single molecule.

Dual Pharmacophore
Class-level inference
DprE1 + P2X3 motifs in one molecule
Supports polypharmacology screening context
No isolated pharmacophore equivalent
Polypharmacology Antitubercular Drug Discovery Pain Research

Data Limitations: No Public Comparator Bioactivity

A systematic search of primary literature, patents, and authoritative biochemical databases (PubChem, ChEMBL, BindingDB) reveals no publicly accessible quantitative bioactivity data (IC50, Ki, MIC, etc.) for N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide against any defined molecular target or cell-based assay, either alone or in comparison to a named analog. The BindingDB entry BDBM50276883, initially appearing to report a Ki of 4.31 nM for this compound, was confirmed to correspond to a different chemical structure (4-(Benzo[b]thiophen-2-yl)aniline) and is not applicable. The compound is cataloged by multiple chemical vendors as a research reagent; however, vendor technical datasheets do not provide target-specific potency or selectivity data. This evidence gap means that any claim of differential activity relative to analogs must be treated as provisional until experimentally verified. Users procuring this compound for bioassay studies are strongly advised to request a current Certificate of Analysis (CoA) and to independently validate activity against desired targets.

Public Bioactivity Data
Data to verify
No IC50/Ki/MIC identified
Activity requires in-house validation
Vendor CoA does not include target data; independent assay needed
Data Transparency Research Reproducibility Procurement Due Diligence

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide: Validated Application Scenarios


Dual DprE1/P2X3 Chemical Probe

Given its hybrid structure, this compound can serve as a dual-pharmacophore chemical probe in phenotypic screening campaigns aimed at identifying agents with both antimycobacterial (DprE1-mediated) and anti-nociceptive or anti-inflammatory (P2X3-mediated) activities. This is particularly relevant for studies of tuberculosis-related pain or inflammation, where a single molecule addressing both the pathogen and host symptomatology is desired. Researchers must independently validate target engagement at both targets, as no public data currently exist. The structural precedent is supported by the Bayer patent family claiming 1,3-thiazol-2-yl substituted benzamides as P2X3 inhibitors [1] and the established role of 3,5-dinitrobenzamide derivatives as DprE1 inhibitors [2].

Reference Standard for Patent SAR and FTO Analysis

The compound is a specific example within the generic Markush structure of EP3230281 / WO2016091776. Pharmaceutical and agrochemical R&D teams performing freedom-to-operate (FTO) analyses or seeking to design around the Bayer patent claims require access to the exact disclosed compound for comparative biological evaluation. Procuring this exact CAS number ensures that internal SAR datasets accurately reflect the patented chemical space, reducing the risk of legal challenges arising from the use of structurally similar but legally distinct analogs [1].

Synthetic Intermediate for Dinitrobenzamide Libraries

The 4-(4-fluorophenyl)-1,3-thiazol-2-amine moiety present in this compound represents a versatile synthetic handle for further derivatization. The dinitrobenzamide group can be selectively reduced to the corresponding diaminoaniline under controlled conditions, enabling the construction of focused libraries of 3,5-diaminobenzamide analogs for antitubercular SAR. The 2018 study by Wang et al. demonstrated that subtle modifications on the benzamide ring of related compounds can shift MIC values from >10 μg/mL to as low as 0.056 μg/mL against drug-resistant M. tuberculosis [2], underscoring the value of this compound as a starting material for iterative medicinal chemistry optimization.

Negative Control for NTR Prodrug Development

Dinitrobenzamide mustards (DNBMs) are an established class of hypoxia-selective prodrugs bioactivated by E. coli nitroreductase (NTR) in gene-directed enzyme prodrug therapy (GDEPT). The target compound, which lacks the mustard leaving group, can serve as a non-alkylating structural control in NTR substrate specificity panels. Its failure to generate DNA crosslinks, while retaining the dinitrobenzamide recognition motif, allows researchers to dissect the contribution of the alkylating warhead versus the binding moiety in NTR-mediated cytotoxicity assays. This application is inferred from the known SAR of dinitrobenzamide mustards and requires user validation.

Application
Selection Property
Validation Focus
Dual-target phenotypic screening
Dual pharmacophore identity (P2X3 + DprE1)
Target engagement validation at both targets
Patent chemical space reference
Exact claimed substitution pattern
Freedom-to-operate comparative assessment
Diaminobenzamide library synthesis
Reducible dinitro group
Reduction selectivity and purity monitoring
NTR substrate selectivity control
Non-alkylating dinitrobenzamide scaffold
Absence of DNA crosslinking activity verification
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